3,3-Dimethyl-1-pivaloylazetidin-2-one
Description
3,3-Dimethyl-1-pivaloylazetidin-2-one is a strained β-lactam derivative characterized by a four-membered azetidinone ring substituted with two methyl groups at the 3-position and a pivaloyl (2,2-dimethylpropanoyl) group at the 1-position. This compound’s structural rigidity and steric bulk confer unique reactivity and stability compared to simpler β-lactams. Its synthesis typically involves [2+2] cycloaddition or acyl substitution reactions, with applications in medicinal chemistry as a precursor for antibiotics, protease inhibitors, and chiral building blocks in asymmetric synthesis . The pivaloyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the dimethyl substituents influence ring strain and conformational preferences .
Properties
CAS No. |
192998-85-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.251 |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)7(12)11-6-10(4,5)8(11)13/h6H2,1-5H3 |
InChI Key |
MMPJJTSCSDLHBB-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1=O)C(=O)C(C)(C)C)C |
Synonyms |
2-Azetidinone, 1-(2,2-dimethyl-1-oxopropyl)-3,3-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3,3-Dimethyl-1-pivaloylazetidin-2-one, the following table compares it with structurally related azetidinone derivatives:
Key Findings:
Steric Effects: The dual 3,3-dimethyl substituents in this compound increase steric hindrance, reducing nucleophilic attack on the β-lactam ring compared to mono-substituted analogs (e.g., 3-Methyl-1-pivaloylazetidin-2-one) . This enhances stability but may limit reactivity in ring-opening reactions.
Lipophilicity : The pivaloyl group elevates logP (1.8) compared to acetyl-substituted derivatives (logP = -0.2), improving membrane permeability but reducing aqueous solubility (0.15 mg/mL vs. 12.3 mg/mL for 1-Acetylazetidin-2-one) .
Biological Activity : Unlike 1-Benzoylazetidin-2-one, which exhibits cytotoxicity due to aromatic π-π interactions, the aliphatic pivaloyl group in this compound reduces off-target effects, making it a safer scaffold for antibiotic design .
Thermal Stability : The bulky substituents raise decomposition temperatures (180–190°C) compared to less-substituted analogs, aligning with computational studies showing reduced ring strain .
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